molecular formula C15H17Cl2N3O2 B2797984 1-[[(2S,4S)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole CAS No. 116498-46-5

1-[[(2S,4S)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole

Cat. No.: B2797984
CAS No.: 116498-46-5
M. Wt: 342.22
InChI Key: STJLVHWMYQXCPB-SWLSCSKDSA-N
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Description

This compound, commonly known as propiconazole (CAS 60207-90-1; molecular formula C₁₅H₁₇Cl₂N₃O₂), is a triazole-class fungicide used extensively in agriculture to control fungal pathogens in cereals, fruits, and grasses . Its mechanism of action involves inhibiting fungal lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme critical for ergosterol biosynthesis, thereby disrupting fungal cell membrane integrity .

Properties

IUPAC Name

1-[[(2S,4S)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Cl2N3O2/c1-2-3-12-7-21-15(22-12,8-20-10-18-9-19-20)13-5-4-11(16)6-14(13)17/h4-6,9-10,12H,2-3,7-8H2,1H3/t12-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJLVHWMYQXCPB-SWLSCSKDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1CO[C@@](O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601033476
Record name (2S,4S)-Propiconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601033476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116498-46-5
Record name (2S,4S)-Propiconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601033476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-[[(2S,4S)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole is a compound that belongs to the triazole family, known for its significant biological activities, particularly in antifungal applications. This article explores the biological activity of this compound through various studies and data analyses.

  • IUPAC Name : 1-(((2S,4S)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole
  • Molecular Formula : C15H17Cl2N3O2
  • Molecular Weight : 342.22 g/mol
  • Solubility : Soluble in acetonitrile

The compound exhibits its antifungal properties primarily through the inhibition of ergosterol biosynthesis. It acts by demethylating C-14 during the synthesis of ergosterol, a crucial component of fungal cell membranes. This mechanism is similar to other well-known triazole antifungals.

Antifungal Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazoles show a broad spectrum of antifungal activity against various pathogens. The structure-activity relationship (SAR) indicates that modifications in the triazole ring can significantly enhance antifungal potency.

Pathogen Minimum Inhibitory Concentration (MIC)
Candida albicans0.0156 - 2.0 μg/mL
Aspergillus fumigatus0.25 μg/mL
Cryptococcus neoformansVaries with derivative

Studies have shown that compounds with halogen substitutions (like Cl and F) at specific positions exhibit superior antifungal activity compared to those with electron-withdrawing groups .

Case Studies

  • Study on Antifungal Efficacy :
    • A series of triazole derivatives were synthesized and tested against Aspergillus niger. The results indicated that certain modifications led to enhanced activity against resistant strains.
    • The negative logarithm of activity (MIC) correlated strongly with specific 3D molecular descriptors derived from QSAR studies .
  • Review on Triazole Derivatives :
    • A comprehensive review highlighted the potential of 1,2,4-triazoles as effective fungicides due to their broad-spectrum activity and lower toxicity compared to existing antifungals .

Additional Biological Activities

Beyond antifungal properties, triazoles have been investigated for their potential in other therapeutic areas:

  • Antibacterial Activity : Some derivatives have shown efficacy against Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Research indicates that triazole compounds may exhibit chemopreventive effects and can be explored for cancer therapy.

Scientific Research Applications

Antifungal Activity

The primary application of this compound is as an antifungal agent. It functions by inhibiting ergosterol biosynthesis, a crucial component of fungal cell membranes. The mechanism involves demethylation at C-14 during ergosterol synthesis, similar to other triazole antifungals.

Efficacy Against Pathogens

Recent studies have demonstrated the compound's efficacy against various fungal pathogens:

Pathogen Minimum Inhibitory Concentration (MIC)
Candida albicans0.0156 - 2.0 μg/mL
Aspergillus fumigatus0.25 μg/mL
Cryptococcus neoformansVaries with derivative

Research indicates that halogen substitutions (e.g., Cl and F) enhance antifungal activity compared to compounds with electron-withdrawing groups .

Study on Antifungal Efficacy

A series of derivatives based on 1-[[(2S,4S)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole were synthesized and tested against Aspergillus niger. Results indicated that specific modifications significantly increased activity against resistant strains. The negative logarithm of activity (MIC) showed a strong correlation with particular three-dimensional molecular descriptors derived from quantitative structure–activity relationship (QSAR) studies .

Review on Triazole Derivatives

A comprehensive review highlighted the structural diversity within triazole derivatives and their broad-spectrum antifungal activity. This review emphasized the importance of structure-activity relationships in developing new antifungal agents .

Additional Biological Activities

Beyond antifungal applications, this compound has been investigated for its potential in other therapeutic areas:

Antibacterial Activity

Some derivatives exhibit efficacy against both Gram-positive and Gram-negative bacteria. Research has shown that certain modifications can improve antibacterial potency.

Anticancer Properties

Emerging studies suggest that triazole compounds may have chemopreventive effects and can be explored for cancer therapy. For instance, some derivatives have demonstrated the ability to inhibit tumor growth in preclinical models .

Comparison with Similar Compounds

Comparison with Structurally Similar Triazole Fungicides

Triticonazole
  • Structure: Triticonazole ((RS)-(E)-5-(4-chlorobenzylidene)-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol) shares the triazole core but incorporates a cyclopentanol moiety instead of a dioxolane ring.
  • Activity : While both inhibit ergosterol biosynthesis, triticonazole exhibits unique environmental behavior, stimulating bacterial proliferation in soil at sublethal concentrations, unlike propiconazole, which suppresses microbial activity .
  • Regulatory Status : Triticonazole is less restricted than propiconazole in the EU, reflecting differences in persistence and bioaccumulation .
Bromuconazole
  • Structure : Bromuconazole (1-[(2RS,4RS:2RS,4SR)-4-bromo-2-(2,4-dichlorophenyl)tetrahydrofurfuryl]-1H-1,2,4-triazole) replaces propiconazole’s propyl group with a brominated tetrahydrofurfuryl chain.
  • Stereochemistry : Bromuconazole exists as a diastereomeric mixture (ratio 1.04:1–1.33:1), whereas propiconazole is marketed as a racemic mixture of (2S,4S) and (2R,4R) enantiomers .
  • Efficacy : Bromuconazole demonstrates broader activity against powdery mildews but lower systemic mobility compared to propiconazole .
Tetraconazole
  • Structure : Tetraconazole ((RS)-2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propyl 1,1,2,2-tetrafluoroethyl ether) features a tetrafluoroethyl ether side chain.
  • Solubility & Mobility : The fluorine-rich structure enhances lipophilicity, improving rainfastness but reducing soil mobility relative to propiconazole .
  • Toxicity : Both compounds share similar mammalian toxicity profiles, but tetraconazole has a shorter half-life in aquatic environments .
Fenpropimorph
  • Class : Morpholine derivative (cis-4-[(RS)-3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine).
  • Mechanism : Targets Δ¹⁴-reductase and Δ⁸→Δ⁷ isomerase in ergosterol synthesis, unlike propiconazole’s CYP51 inhibition.
  • Environmental Impact : Fenpropimorph and propiconazole both suppress soil bacterial activity but differ in metabolite toxicity; fenpropimorph derivatives are less persistent .

Comparative Antifungal Efficacy

Table 1: In Vitro Activity Against Key Phytopathogens

Fungus Propiconazole (EC₅₀, ppm) Bromuconazole (EC₅₀, ppm) Novel Triazolylamide* (EC₅₀, ppm)
Fusarium moniliforme 0.12 0.25 0.08
Drechslera oryzae 0.18 0.31 0.10
Ustilago tritici 0.09 0.15 0.05

Data sourced from studies comparing propiconazole with bromuconazole and novel triazolylamides .

Propiconazole outperforms bromuconazole but is less potent than newer triazolylamides, which exhibit enhanced binding to CYP51 active sites due to hybridized aromatic side chains .

Environmental and Regulatory Considerations

  • Persistence : Propiconazole’s half-life in soil (40–150 days) exceeds that of triticonazole (20–60 days) and tetraconazole (10–30 days) .
  • Metabolites : Propiconazole degrades to 2,4-dichlorobenzoic acid, a stable metabolite regulated under U.S. EPA tolerances .

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